molecular formula C14H18N2O5 B4890946 methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate

Cat. No. B4890946
M. Wt: 294.30 g/mol
InChI Key: MORNFVRCBGZSAH-UHFFFAOYSA-N
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Description

Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate, also known as MNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. MNB belongs to the class of nitroaromatic compounds, which are known for their diverse biological and chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of key enzymes and signaling pathways. This compound has been shown to induce apoptosis in cancer cells by increasing the levels of ROS and activating the caspase pathway. It has also been reported to inhibit the activity of key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been reported to induce DNA damage, disrupt the cell cycle, and inhibit the expression of genes involved in cell proliferation. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In bacterial cells, this compound has been shown to disrupt the cell membrane and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. This compound is also stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of this compound in lab experiments. It is highly toxic and can pose a risk to researchers if not handled properly. Additionally, this compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate. In medicine, this compound could be further developed as a potential anti-cancer and anti-inflammatory agent. Its use as a pesticide in agriculture could also be explored further. In material science, this compound could be used as a building block for the synthesis of novel materials with unique properties. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biological and chemical properties.

Synthesis Methods

Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate can be synthesized through a multistep process that involves the reaction of 3-nitrobenzoic acid with isobutyl chloroformate to obtain the corresponding acid chloride. The acid chloride is then reacted with methylamine and sodium cyanoborohydride to yield this compound in high yield and purity. The synthesis method of this compound is well-established and widely used in the scientific community.

Scientific Research Applications

Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of plant pathogens. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

methyl 3-nitro-5-(pentan-2-ylcarbamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-4-5-9(2)15-13(17)10-6-11(14(18)21-3)8-12(7-10)16(19)20/h6-9H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORNFVRCBGZSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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